molecular formula C14H14ClN3O B14625884 [3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone CAS No. 54960-20-2

[3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone

Cat. No.: B14625884
CAS No.: 54960-20-2
M. Wt: 275.73 g/mol
InChI Key: GXYNSWPTZCAAJV-UHFFFAOYSA-N
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Description

3-Amino-6-(dimethylamino)pyridin-2-ylmethanone: is a complex organic compound that features a pyridine ring substituted with amino and dimethylamino groups, and a methanone group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and dimethylamino groups are introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridine ring acts as the nucleophile.

    Final Assembly: The methanone group is introduced through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its structural properties contribute to the development of materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism of action of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(methylamino)pyridin-2-ylmethanone
  • 3-Amino-6-(ethylamino)pyridin-2-ylmethanone
  • 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone

Uniqueness

The unique combination of amino, dimethylamino, and chlorophenyl groups in 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone provides distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

54960-20-2

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

[3-amino-6-(dimethylamino)pyridin-2-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C14H14ClN3O/c1-18(2)12-8-7-11(16)13(17-12)14(19)9-5-3-4-6-10(9)15/h3-8H,16H2,1-2H3

InChI Key

GXYNSWPTZCAAJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)N)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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